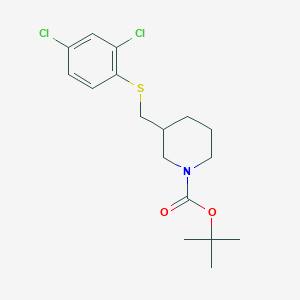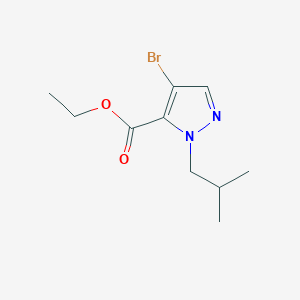![molecular formula C19H21NO3 B2909856 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate CAS No. 1794798-92-7](/img/structure/B2909856.png)
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. MMB-2201 has been widely used in scientific research for its potential therapeutic applications in various diseases.
Mécanisme D'action
MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. It binds to these receptors and activates them, leading to various physiological effects. MMB-2201 has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor. Activation of the CB1 receptor by MMB-2201 leads to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA), which are involved in various physiological processes.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MMB-2201 has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, MMB-2201 has been shown to have anxiolytic and antipsychotic effects by reducing anxiety-like and psychotic-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MMB-2201 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for the study of the endocannabinoid system and its role in various physiological processes. MMB-2201 is also stable and easy to handle, which makes it a suitable tool for in vitro and in vivo studies. However, MMB-2201 has some limitations for lab experiments. Its potency and selectivity may vary depending on the experimental conditions, which can affect the reproducibility of the results. Additionally, MMB-2201 may have off-target effects on other receptors, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the study of MMB-2201. One direction is to investigate its potential therapeutic applications in various diseases, such as neurodegenerative diseases and inflammatory disorders. Another direction is to study its mechanism of action and its effects on the endocannabinoid system in more detail. Additionally, further studies are needed to determine the safety and toxicity of MMB-2201, which is essential for its potential clinical use.
Méthodes De Synthèse
The synthesis of MMB-2201 involves the reaction of 2,4-dimethylbenzoic acid with 2-(2-methylphenyl)-1-(cyclohexylamino)ethanone in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to yield the final product, MMB-2201. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
MMB-2201 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antipsychotic effects in preclinical studies. MMB-2201 has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MMB-2201 has been used as a tool to study the endocannabinoid system and its role in various physiological processes.
Propriétés
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-8-9-17(15(3)10-13)19(22)23-12-18(21)20-11-16-7-5-4-6-14(16)2/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCLCZYRCRLFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2909773.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)





![2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone](/img/structure/B2909783.png)
![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)

![3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2909787.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2909794.png)